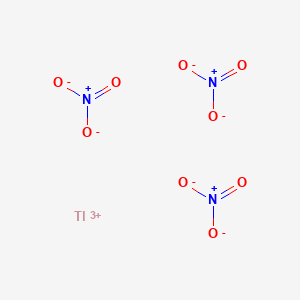

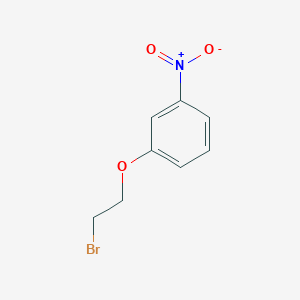

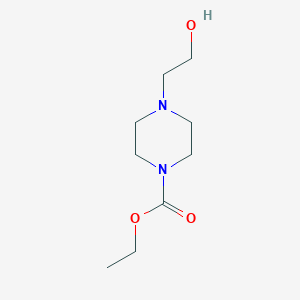

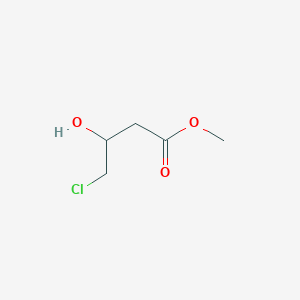

![molecular formula C7H6ClN3 B077018 6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 14793-00-1](/img/structure/B77018.png)

6-Chloro-2-methylimidazo[1,2-b]pyridazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives involves several key steps, including the reaction of substituted 3-amino-pyridazines with ethyl 2-chloroacetoacetate in anhydrous ethanol, followed by alkaline or acid hydrolysis to obtain the corresponding carboxylic acids (Abignente et al., 1992). Additionally, direct intermolecular C-H arylation has been achieved, illustrating the compound's tolerance to chloro groups under certain reaction conditions, enabling the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives has been elucidated using spectroscopic techniques and X-ray crystallography, revealing intricate details about their atomic arrangement and bonding. For instance, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD technique, showcasing its crystallization in the monoclinic crystal system (Sallam et al., 2021).

Chemical Reactions and Properties

6-Chloro-2-methylimidazo[1,2-b]pyridazine participates in various chemical reactions, indicating its versatile reactivity profile. The compound's reactivity towards electrophilic substitutions has been demonstrated, with nitration and chlorination reactions being notably dependent on the nature of the substituent present (Hervet et al., 2002). This reactivity is crucial for further functionalization and exploration of the compound's chemical space.

Physical Properties Analysis

The physical properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives, including their solubility, melting points, and crystalline structure, are influenced by their molecular architecture. The crystalline structure and density functional theory (DFT) calculations provide insights into the compound's stability, electronic distribution, and potential intermolecular interactions (Sallam et al., 2021).

Wissenschaftliche Forschungsanwendungen

Field

Application

Imidazo[1,2-a]pyridine analogues, which include “6-Chloro-2-methylimidazo[1,2-b]pyridazine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Method of Application

The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Results

Further exploration of substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

Field

Application

Imidazo[1,2-b]pyridazines, including “6-Chloro-2-methylimidazo[1,2-b]pyridazine”, have been identified as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Method of Application

The application describes a series of novel imidazo-[1,2-b]pyridazine as IL-17A inhibitors for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The compounds, their preparation, use, pharmaceutical composition, and treatment are disclosed .

Results

The results of the application are not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-chloro-2-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHLOBFYCUGPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439897 | |

| Record name | 6-chloro-2-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylimidazo[1,2-b]pyridazine | |

CAS RN |

14793-00-1 | |

| Record name | 6-chloro-2-methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.